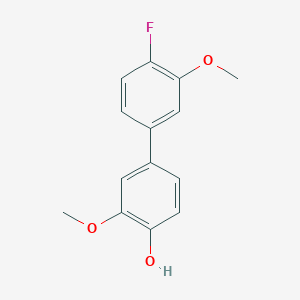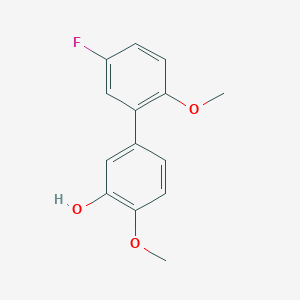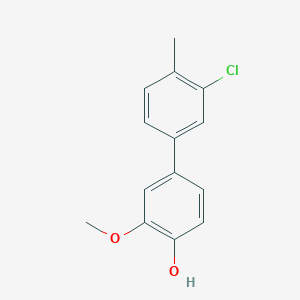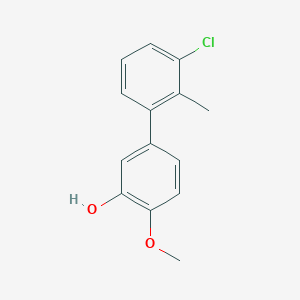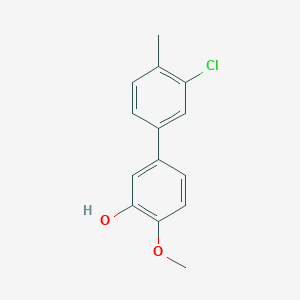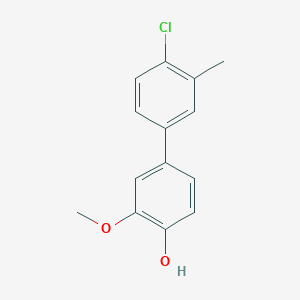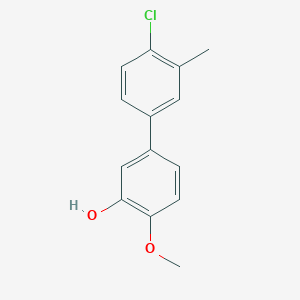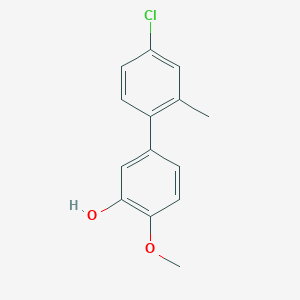
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% (5-MCP-2-MP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 5-MCP-2-MP is a useful intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of various organic compounds.
Applications De Recherche Scientifique
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, and is also used as a starting material in the synthesis of a variety of compounds. In addition, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of various polymers, such as poly(methyl methacrylate) and poly(ethylene terephthalate). It is also used in the synthesis of various dyes and pigments.
Mécanisme D'action
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is an organic compound that acts as a reagent in the synthesis of various organic compounds. It is used in the Friedel-Crafts acylation reaction, which involves the reaction of anisole and 4-chloro-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. In this reaction, the anisole is converted to an acyl chloride, which then reacts with the 4-chloro-2-methylphenol to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is an organic compound that is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% in lab experiments is that it is a relatively inexpensive reagent that is widely available. It is also easy to use and can be used in a variety of reactions. However, there are a few limitations to using 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% in lab experiments. For example, it is not very soluble in water, and it may react with other compounds in the reaction mixture.
Orientations Futures
In the future, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% could be used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, dyes, and pigments. It could also be used in the synthesis of new materials, such as nanomaterials, and in the development of new drugs and therapies. Additionally, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% could be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new analytical methods for the detection and quantification of organic compounds.
Méthodes De Synthèse
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods. The most common synthesis method is the Friedel-Crafts acylation of anisole and 4-chloro-2-methylphenol. In this method, anisole is reacted with 4-chloro-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. Other methods for the synthesis of 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% include the reaction of 4-chloro-2-methylphenol and 2-methoxybenzaldehyde in the presence of an acid catalyst, or the reaction of 4-chloro-2-methylphenol and 2-methoxyphenol in the presence of an acid catalyst.
Propriétés
IUPAC Name |
5-(4-chloro-2-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-11(15)4-5-12(9)10-3-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYZYUVXCQGRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685603 |
Source


|
| Record name | 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261955-21-8 |
Source


|
| Record name | 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





